Stereochemical Outcome Switch in Strictosidine Synthase: n‑Propyl vs. Acetaldehyde Substrate
In strictosidine synthase (STR) from Ophiorrhiza pumila, the n‑propyl aldehyde substrate (yielding 1‑n‑propyl‑THBC) binds in an inverted orientation relative to the natural substrate secologanin, resulting in a switch from the expected (R)‑product to the (S)‑configured 1‑n‑propyl‑THBC‑3‑carboxylic acid with up to 99 % enantiomeric excess (ee). In contrast, acetaldehyde (yielding 1‑methyl‑THBC) does not induce this binding‑mode inversion, producing the (R)‑enantiomer [1].
| Evidence Dimension | Enantiomeric excess (ee) of THBC product in STR‑catalyzed Pictet‑Spengler reaction |
|---|---|
| Target Compound Data | (S)-1-n-propyl-THBC-3-carboxylic acid: >99 % ee (S) |
| Comparator Or Baseline | 1-methyl-THBC-3-carboxylic acid (from acetaldehyde): >99 % ee (R) |
| Quantified Difference | Complete inversion of absolute configuration (S vs. R) |
| Conditions | Recombinant Ophiorrhiza pumila STR, pH 7.5, 30 °C, tryptamine + aldehyde; X‑ray crystallography and MD simulations confirm inverted binding mode |
Why This Matters
Procurement of the correct enantiomer is critical for any stereospecific application; the n‑propyl group uniquely triggers a stereochemical switch that other short‑chain aldehydes do not, making the (S)‑enantiomer of this compound indispensable for biocatalytic studies of STR‑mediated C–C bond formation.
- [1] Eger, E., Simon, A., Sharma, M., Yang, S., Breukelaar, W.B., Grogan, G., Houk, K.N. & Kroutil, W. Inverted Binding of Non-natural Substrates in Strictosidine Synthase Leads to a Switch of Stereochemical Outcome in Enzyme-Catalyzed Pictet-Spengler Reactions. J. Am. Chem. Soc. 142, 792–800 (2020). View Source
